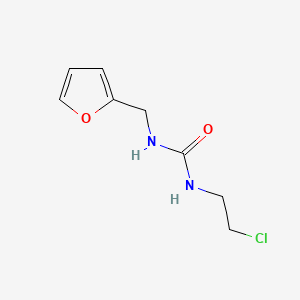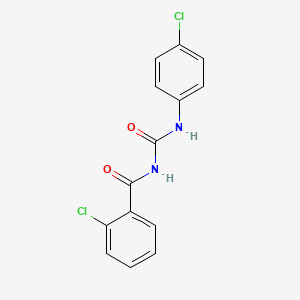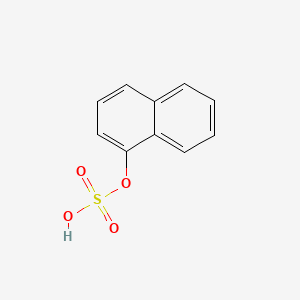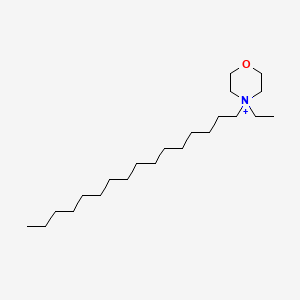
Y-9738
概要
説明
準備方法
Y-9738の合成経路と反応条件は、入手可能な文献では広く記載されていません。 この化合物は合成されており、研究目的で入手可能です 。 工業生産方法では、通常、制御された実験室環境で化合物を合成し、高純度と一貫性を確保します。
化学反応の分析
Y-9738は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: this compoundは一般的な還元剤を使用して還元され、還元誘導体を生成することができます。
置換: この化合物は、適切な条件下で特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
This compoundは、次のような幅広い科学研究用途を持っています。
化学: 脂質低下薬とその脂質代謝への影響を調べるためのモデル化合物として使用されます。
生物学: リポタンパク質パターンの変化における役割とその細胞脂質代謝への潜在的な影響について調査されています。
医学: 高脂血症および関連する心血管疾患の管理における潜在的な治療的用途について探求されています。
科学的研究の応用
Y-9738 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying hypolipidemic agents and their effects on lipid metabolism.
Biology: Investigated for its role in altering lipoprotein patterns and its potential impact on cellular lipid metabolism.
Medicine: Explored for its potential therapeutic applications in managing hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of new hypolipidemic drugs and formulations.
作用機序
Y-9738がその効果を発揮する仕組みには、血清コレステロール、トリグリセリド、およびヘパリン沈降性βリポタンパク質コレステロールレベルの低下が含まれます 。 これは、βリポタンパク質バンドの強度を低下させ、αリポタンパク質バンドを強化することにより、リポタンパク質パターンを変化させます 。 関与する分子標的と経路には、脂質代謝経路の調節とリポタンパク質の合成と分解の調節が含まれます。
6. 類似の化合物との比較
This compoundは、血清コレステロールとトリグリセリドを大幅に低下させながら、リポタンパク質パターンを変化させる能力において独特です。 類似の化合物には、次のものがあります。
CCG-222740: Rho/MRTF経路の阻害剤.
ROCK2-IN-7: 乾癬の治療的管理に関連する化学化合物.
ROCK-IN-1: 神経疾患および炎症関連疾患の研究で使用される強力なROCK阻害剤.
これらの化合物は、治療的用途と作用機序においてthis compoundと一部類似していますが、this compoundは脂質代謝とリポタンパク質パターンに対する特異的な効果のために際立っています。
類似化合物との比較
Y-9738 is unique in its ability to significantly reduce serum cholesterol and triglycerides while altering lipoprotein patterns. Similar compounds include:
CCG-222740: An inhibitor of the Rho/MRTF pathway.
ROCK2-IN-7: A chemical compound associated with the therapeutic management of psoriasis.
ROCK-IN-1: A potent ROCK inhibitor used in the study of neurological disorders and inflammation-related diseases.
These compounds share some similarities with this compound in terms of their therapeutic applications and mechanisms of action, but this compound stands out due to its specific effects on lipid metabolism and lipoprotein patterns.
特性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVBIAACZGMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974809 | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59399-41-6 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-](/img/structure/B1202533.png)

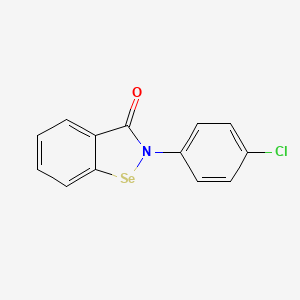
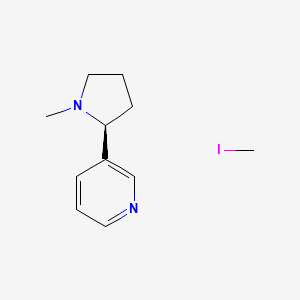


![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
